(2S,6R)-4-(6-Chloropyridazin-3-yl)-2,6-dimethylmorpholine is a chiral morpholine derivative that serves as a key intermediate in the synthesis of NVP-LDE225 (also known as Sonidegib). NVP-LDE225 is a potent and selective antagonist of the Smoothened receptor (Smo), a key protein involved in the Hedgehog signaling pathway. [, ] The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation has been implicated in various cancers. [, ]
The synthesis of (2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine is a multi-step process. While a detailed synthetic route is not explicitly provided in the reviewed papers, they suggest a reaction between 3,6-dichloropyridazine and a chiral 2,6-dimethylmorpholine derivative as a crucial step. [] This reaction likely involves nucleophilic aromatic substitution, where the nitrogen atom of the morpholine ring attacks the electrophilic carbon atom attached to the chlorine atom in 3,6-dichloropyridazine. The specific reaction conditions and reagents used can significantly influence the yield and purity of the final product.
(2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine primarily serves as a crucial building block in the synthesis of NVP-LDE225. [, ] The chlorine atom on the pyridazine ring provides a reactive site for further chemical modifications, such as amide bond formation with a suitable carboxylic acid derivative. This reaction is crucial for introducing the biphenyl carboxamide moiety present in NVP-LDE225.
The primary application of (2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine is its use as a key intermediate in the synthesis of NVP-LDE225 (Sonidegib). [, ] NVP-LDE225 is a clinically relevant Smoothened antagonist that has shown therapeutic potential in treating various cancers, particularly those driven by aberrant Hedgehog signaling.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9